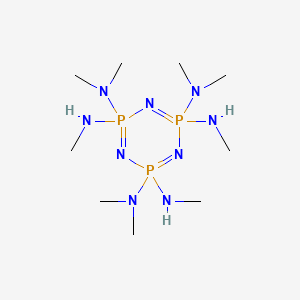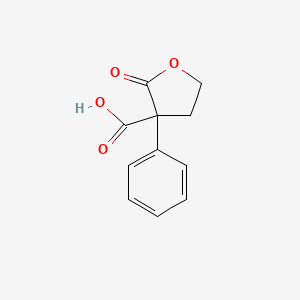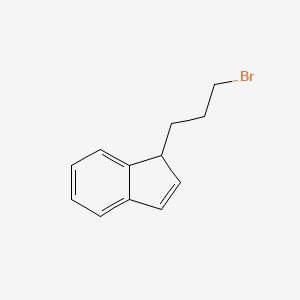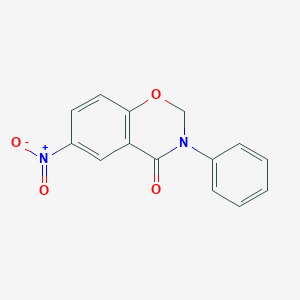
2-N,2-N',2-N',4-N,4-N',4-N',6-N,6-N',6-N'-nonamethyl-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene-2,2,4,4,6,6-hexamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N,2-N’,2-N’,4-N,4-N’,4-N’,6-N,6-N’,6-N’-nonamethyl-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene-2,2,4,4,6,6-hexamine is a complex organophosphorus compound. This compound is characterized by its unique structure, which includes three phosphorus atoms and three nitrogen atoms arranged in a cyclic configuration. The presence of multiple methyl groups attached to the nitrogen atoms enhances its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,2-N’,2-N’,4-N,4-N’,4-N’,6-N,6-N’,6-N’-nonamethyl-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene-2,2,4,4,6,6-hexamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phosphorus trichloride and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and solvent choice. Common solvents include tetrahydrofuran and dichloromethane.
Stepwise Addition: The phosphorus trichloride is added to a solution of methylamine, followed by the gradual addition of other reagents to form the cyclic structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors and advanced purification methods, such as high-performance liquid chromatography, ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-N,2-N’,2-N’,4-N,4-N’,4-N’,6-N,6-N’,6-N’-nonamethyl-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene-2,2,4,4,6,6-hexamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines.
Substitution: Formation of substituted triaza-triphosphacyclohexanes.
Applications De Recherche Scientifique
2-N,2-N’,2-N’,4-N,4-N’,4-N’,6-N,6-N’,6-N’-nonamethyl-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene-2,2,4,4,6,6-hexamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer chemistry.
Mécanisme D'action
The mechanism of action of 2-N,2-N’,2-N’,4-N,4-N’,4-N’,6-N,6-N’,6-N’-nonamethyl-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene-2,2,4,4,6,6-hexamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple nitrogen and phosphorus atoms allow it to form stable complexes with metal ions, which can modulate the activity of enzymes and other proteins. Additionally, its cyclic structure enables it to interact with cellular membranes, potentially affecting membrane permeability and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexamethylphosphoramide: Similar in structure but lacks the cyclic configuration.
Tris(trimethylsilyl)phosphine: Contains phosphorus and nitrogen atoms but with different substituents.
Triphenylphosphine: Contains phosphorus but lacks nitrogen atoms and the cyclic structure.
Uniqueness
2-N,2-N’,2-N’,4-N,4-N’,4-N’,6-N,6-N’,6-N’-nonamethyl-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene-2,2,4,4,6,6-hexamine is unique due to its cyclic structure and the presence of multiple methyl groups, which enhance its stability and reactivity. This makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
6633-79-0 |
|---|---|
Formule moléculaire |
C9H30N9P3 |
Poids moléculaire |
357.32 g/mol |
Nom IUPAC |
2-N,2-N',2-N',4-N,4-N',4-N',6-N,6-N',6-N'-nonamethyl-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene-2,2,4,4,6,6-hexamine |
InChI |
InChI=1S/C9H30N9P3/c1-10-19(16(4)5)13-20(11-2,17(6)7)15-21(12-3,14-19)18(8)9/h10-12H,1-9H3 |
Clé InChI |
XSRYSIBCWHYSAC-UHFFFAOYSA-N |
SMILES canonique |
CNP1(=NP(=NP(=N1)(NC)N(C)C)(NC)N(C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14715448.png)

![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14715456.png)

![[2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate](/img/structure/B14715471.png)
![3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14715480.png)





![1,4,4-Trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14715508.png)
